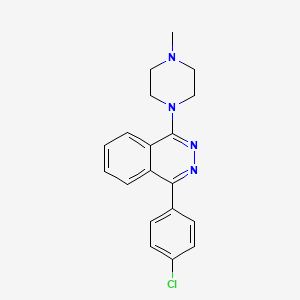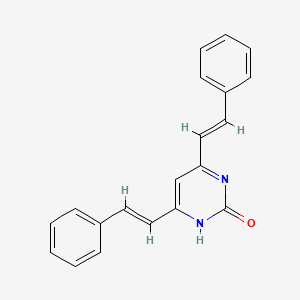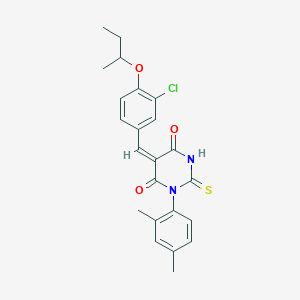
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine, also known as AG-AP006 or AG-013736, is a chemical compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.
Mechanism of Action
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine binds to the ATP-binding site of VEGFR and PDGFR, preventing the activation of downstream signaling pathways that promote tumor growth and angiogenesis. This leads to decreased proliferation, migration, and survival of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits angiogenesis, reduces tumor growth and metastasis, and induces apoptosis in cancer cells. It also has anti-inflammatory properties and can modulate immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine is its specificity for VEGFR and PDGFR, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as by its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine treatment, as well as the development of non-invasive imaging techniques to monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine in different cancer types and patient populations.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine involves several steps, starting with the reaction of 4-chlorophthalic anhydride with 4-methylpiperazine to form the intermediate 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalimide. This intermediate is then reacted with hydrazine hydrate to form the final product 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by blocking the VEGFR and PDGFR pathways, which are involved in the formation of new blood vessels that tumors need to grow and spread.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-17-5-3-2-4-16(17)18(21-22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMTKHBFSGCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![N-(4-methoxybenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5381126.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5381128.png)
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5381132.png)
![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)

![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)